molecular formula C10H10ClIN4O4 B12333080 6-Chloro-2-iodopurine riboside

6-Chloro-2-iodopurine riboside

Cat. No.: B12333080
M. Wt: 412.57 g/mol
InChI Key: BUXRSMOYQZICAU-UUOKFMHZSA-N
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Description

6-Chloro-2-iodopurine riboside is a halogenated nucleoside analog that serves as a versatile and critical synthetic intermediate in medicinal and bioorganic chemistry. Its primary research value lies in its application as a precursor for further chemical modifications, enabling the synthesis of a diverse array of novel nucleoside analogs and oligonucleotides. The compound features two distinct reactive halide sites (at the 2- and 6-positions of the purine base), which allow for sequential and selective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, as well as nucleophilic substitution reactions . In practical research applications, the tri-O-acetyl protected form of this compound (2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine riboside, CAS 5987-76-8) is frequently employed. The acetyl groups protect the reactive hydroxyls on the ribose sugar during synthetic procedures, which is a standard practice in nucleoside chemistry . This protected building block has been demonstrated as a starting material for the synthesis of complex artificial nucleosides, such as 2,6-bis(3,5-dimethylpyrazol-1-yl)purine ribonucleoside, which are designed to form stable metal-mediated base pairs in oligonucleotides for potential applications in biotechnology and molecular recognition . Furthermore, related 6-halogenated purine ribosides have been studied for their potential antiviral activities, including activity against the hepatitis C virus (HCV) and SARS coronavirus, highlighting the therapeutic relevance of this class of compounds . This product is intended for use by qualified research professionals in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClIN4O4

Molecular Weight

412.57 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1

InChI Key

BUXRSMOYQZICAU-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Origin of Product

United States

Chemical and Physical Properties

6-Chloro-2-iodopurine (B104377) riboside is a solid compound with the molecular formula C₁₀H₁₀ClIN₄O₄ and a molecular weight of 412.57 g/mol . cymitquimica.comchemscene.com Its protected precursor, 2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine riboside, is a white to light yellow crystalline powder. cymitquimica.com

Table 1: Physicochemical Properties of 6-Chloro-2-iodopurine Riboside and its Acetylated Precursor

PropertyThis compound2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine riboside
Molecular Formula C₁₀H₁₀ClIN₄O₄ cymitquimica.comchemscene.comC₁₆H₁₆ClIN₄O₇ cymitquimica.com
Molecular Weight 412.57 cymitquimica.comchemscene.com538.68
Appearance Solid cymitquimica.comWhite to Light yellow powder to crystal cymitquimica.com
CAS Number 313477-85-9 cymitquimica.comchemscene.com5987-76-8 cymitquimica.comtcichemicals.com
Melting Point Not specified181-183 °C or 182.0 to 186.0 °C tcichemicals.com
Solubility Not specifiedSoluble in Dichloromethane, Ether, Ethyl Acetate, Methanol

Synthesis and Reactivity

The synthesis of 6-chloro-2-iodopurine (B104377), the nucleobase of the target riboside, can be achieved from hypoxanthine (B114508). researchgate.netrsc.org A key step involves a regiospecific lithiation of a protected 6-chloropurine (B14466) derivative followed by quenching with an iodine source. researchgate.netrsc.org The riboside itself is often synthesized via a glycosylation reaction, where the modified purine (B94841) base is coupled with a protected ribose derivative. frontiersin.org

The reactivity of 6-Chloro-2-iodopurine riboside is dominated by the presence of the two halogen substituents. The carbon-iodine bond at the C2 position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the carbon-chlorine bond at the C6 position. nih.gov This differential reactivity is a key feature that allows for selective functionalization. For example, Sonogashira coupling can be performed selectively at the C2 position to introduce alkynyl groups, while the C6-chloro group remains available for subsequent reactions, such as amination to introduce various alkyl or aryl amines. nih.gov

Spectroscopic Data

General Approaches to Ribosylated Purine Core Synthesis

The synthesis of the ribosylated purine core is a fundamental step in the production of nucleoside analogues. Two primary pathways exist for the biosynthesis of purines: the de novo synthesis pathway and the salvage pathway. nih.govwikipedia.org The de novo pathway involves the construction of the purine ring from simpler molecules, while the salvage pathway recycles pre-existing purine bases. nih.gov In laboratory and industrial synthesis, chemical and enzymatic methods are employed to achieve ribosylation.

Chemical Synthesis:

A common chemical approach is the condensation of a protected ribose derivative with a purine base. The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated heterocyclic base with an acylated sugar derivative, typically in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This method, however, can sometimes lead to the formation of undesired byproducts, necessitating careful optimization of reaction conditions. nih.gov

Enzymatic Synthesis:

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Nucleoside phosphorylases (NPs) are key enzymes that catalyze the reversible phosphorolysis of nucleosides. researchgate.net In a process called transglycosylation, an enzyme can transfer the glycosyl group from a donor nucleoside to an acceptor purine base. researchgate.net Thermostable NPs are particularly advantageous as they can operate at higher temperatures, which increases reaction rates and the solubility of substrates. researchgate.net

Specific Halogenation Strategies for Purine Nucleosides

The introduction of halogens at specific positions on the purine ring is crucial for modifying the biological activity of nucleosides. nih.govrsc.org Various halogenating agents and methods are utilized to achieve this transformation with high regioselectivity.

Direct halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for bromination. nih.gov The efficiency of these reactions can be enhanced by the addition of Lewis acids. nih.gov For chlorination, a system using tetrabutylammonium (B224687) peroxydisulfate (B1198043) in the presence of HCl/DMF or inorganic salts like LiCl or NaCl has been shown to be effective for a range of protected pyrimidine (B1678525) and purine nucleosides. kaist.ac.kr

Iodination at the C8 position of the purine ring can be accomplished through halogen exchange reactions or by reacting molecular iodine with organometallic intermediates. mdpi.com A method involving the deprotonation at C8 with zinc- or magnesium-amide bases to form a metalated species, followed by quenching with iodine, has been reported. mdpi.com

Established Preparative Routes to 6-Chloro-2-iodopurine Riboside

The synthesis of this compound often involves a multi-step process starting from readily available purine derivatives like hypoxanthine (B114508) or inosine. acs.orgresearchgate.net A key intermediate in many synthetic routes is the acetyl-protected version of the target molecule, 2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine riboside. cymitquimica.comnih.gov

Synthesis of 2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine Riboside

The synthesis of this protected nucleoside is a critical step that facilitates further chemical modifications and improves the compound's stability and solubility. cymitquimica.com The acetyl groups serve as protecting groups for the hydroxyl functions of the ribose moiety during subsequent reactions. cymitquimica.com This intermediate is often used as a precursor in the synthesis of various 2- and N6-substituted adenosine (B11128) derivatives. nih.gov

Detailed Chemical Transformations and Reaction Conditions for Ribosidation and Halogen Introduction

A reported synthesis of 6-chloro-2-iodopurine starts from hypoxanthine. researchgate.netrsc.org The process involves the following key transformations:

Chlorination: Hypoxanthine is treated with phosphoryl oxychloride to yield 6-chloropurine (B14466). researchgate.net

Protection: The N9 position of 6-chloropurine is protected, for instance, with a tetrahydropyranyl (THP) group. researchgate.net

Iodination: A regiospecific lithiation at the C2 position using a strong base like lithium 2,2,6,6-tetramethylpiperidide, followed by quenching with an iodine source, introduces the iodine atom. researchgate.netresearchgate.net

Ribosidation: The protected 6-chloro-2-iodopurine is then coupled with a protected ribose derivative.

Deprotection: Finally, the protecting groups on the purine and the ribose are removed to yield this compound. A mild deprotection of the THP group can be achieved using copper(II) dichloride in aqueous ethanol. researchgate.net

The following table summarizes a synthetic route to 6-chloro-2-iodopurine:

StepStarting MaterialReagents and ConditionsProductYieldReference
1HypoxanthinePhosphoryl oxychloride, reflux6-Chloropurine- researchgate.net
26-Chloropurine3,4-Dihydro-2H-pyran, p-toluenesulfonic acid6-Chloro-9-(tetrahydropyran-2-yl)purine- researchgate.net
36-Chloro-9-(tetrahydropyran-2-yl)purineLithium 2,2,6,6-tetramethylpiperidide, then tributyltin chloride6-Chloro-2-(tributylstannyl)-9-(tetrahydropyran-2-yl)purine- researchgate.net
46-Chloro-2-(tributylstannyl)-9-(tetrahydropyran-2-yl)purineIodine, THF6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine95% researchgate.net
56-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purineCopper(II) dichloride, ethanol/water, reflux6-Chloro-2-iodopurine98% researchgate.net

Comparative Analysis of Synthetic Methodologies and Their Efficiencies

The choice of synthetic methodology depends on several factors, including the desired scale of production, cost-effectiveness, and the need for stereoselectivity.

Chemical Methods:

Advantages: Generally well-established and can be scaled up for large-scale production. A wide variety of reagents and reaction conditions are available, allowing for flexibility in the synthesis of diverse analogues.

Enzymatic Methods:

Advantages: Highly regio- and stereoselective, often eliminating the need for protecting groups and reducing the number of synthetic steps. They are performed under mild conditions, making them more environmentally friendly.

Disadvantages: The availability and cost of the required enzymes can be a limiting factor. The optimization of enzymatic reactions for non-natural substrates can be time-consuming.

Targeted Modifications at the Purine C-2 Position

The C-2 position, bearing the iodo group, is a primary site for introducing structural diversity into the purine scaffold.

The C-2 iodo group can be displaced by strong nucleophiles. A notable example is the reaction with hydrazine (B178648) hydrate (B1144303). When 2',3',5'-tri-O-acetyl-6-chloro-2-iodopurine riboside is treated with hydrazine hydrate at room temperature, both the C-2 iodine and the C-6 chlorine are substituted to form 2,6-dihydrazinopurine riboside. researchgate.net This dihydrazino derivative serves as a precursor for further modifications, such as conversion to 2,6-bis(3,5-dimethylpyrazol-1-yl)purine riboside by reaction with 2,4-pentanedione. researchgate.net It is important to control reaction conditions, as prolonged heating or excess hydrazine can lead to the formation of 2,6-dihydrazinopurine.

The C-2 iodo substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds. chem-soc.sibyu.edu This strategy has been widely used to introduce a variety of substituents at this position.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are commonly employed. cas.cz For instance, the coupling of 2-iodopurine derivatives with arylboronic acids can be achieved using a palladium catalyst. chem-soc.si Similarly, Sonogashira coupling reactions with terminal alkynes are used to synthesize 2-alkynyl derivatives. nih.govcas.cz Copper-catalyzed cross-coupling reactions have also been utilized for the functionalization of the C-2 position. acs.org A notable side reaction in palladium-catalyzed cross-couplings of iodopurines is reductive C-C dimerization, leading to the formation of 2,2'-dimers. cas.cz

Targeted Modifications at the Purine C-6 Position

The chlorine atom at the C-6 position provides another avenue for derivatization, primarily through nucleophilic aromatic substitution.

The C-6 chloro group is readily displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The reactivity of the 6-chloro group is generally higher than that of a chloro group at the C-2 or C-8 positions. thieme-connect.de This allows for selective substitution at the C-6 position while leaving the C-2 iodo group intact.

A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the C-6 chlorine. researchgate.net For example, treatment with ammonia (B1221849) or various primary amines leads to the formation of N6-substituted adenosine analogues. nih.govacs.org The reaction conditions can be tuned to achieve the desired substitution. While the 6-iodopurine (B1310063) nucleosides often show higher reactivity in SNAr reactions with arylamines, the 6-chloropurine derivatives are still effective substrates. byu.edu

Derivatization of the Ribose Moiety

Modifications to the ribose portion of this compound are crucial for influencing the molecule's solubility, stability, and biological activity. These modifications typically involve the protection and deprotection of the hydroxyl groups.

The hydroxyl groups of the ribose moiety are often protected to prevent their interference with reactions at the purine base. Acetyl groups are commonly used as protecting groups. For instance, 2',3',5'-tri-O-acetyl-6-chloro-2-iodopurine riboside is a frequently used intermediate. researchgate.netfishersci.com These acetyl groups are stable under many cross-coupling conditions but can be removed under basic or acidic conditions. chem-soc.si

Other protecting groups, such as the tetrahydropyranyl (THP) group, can also be employed, particularly for protecting the 9-position of the purine base during synthesis. researchgate.netrsc.org The choice of protecting group strategy depends on the specific reaction sequence and the desired final product. Careful selection of protecting and deprotecting conditions is essential to ensure the integrity of the molecule and achieve the desired modifications at both the purine and ribose moieties.

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Incorporation

The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. To achieve this, the modified nucleoside, such as this compound, must first be converted into a phosphoramidite building block. This chemical transformation renders the nucleoside compatible with the automated, solid-phase phosphoramidite method of oligonucleotide synthesis. umich.edu The synthesis of the corresponding phosphoramidite for this compound follows a standardized, multi-step pathway common for nucleoside analogues. nih.govclockss.org

The process begins with the selective protection of the 5'-hydroxyl group of the ribose sugar. This is most commonly achieved by reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. nih.gov The DMT group is crucial as it serves as a temporary protecting group that is stable to the subsequent reaction conditions but can be easily removed under mild acidic conditions during each cycle of oligonucleotide synthesis.

Following the protection of the 5'-hydroxyl group, the next step is the phosphitylation of the 3'-hydroxyl group. This is the key reaction that introduces the reactive phosphoramidite moiety. The 5'-O-DMT-protected nucleoside is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.govclockss.org The resulting product is the desired this compound 3'-phosphoramidite. This building block is then purified and can be stored under anhydrous conditions before being used in an automated DNA/RNA synthesizer. nih.gov During synthesis, a weak acid like 1H-tetrazole activates the phosphoramidite for coupling with the free 5'-hydroxyl of the growing oligonucleotide chain. umich.edu

The table below outlines the general synthetic scheme for preparing these phosphoramidite building blocks.

Table 1: Synthetic Pathway for this compound Phosphoramidite

Step Reaction Reagents and Conditions Purpose
1 5'-Hydroxyl Protection 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine Protects the 5'-OH group during subsequent reactions and facilitates purification. The DMT group is cleaved during oligonucleotide synthesis to allow for chain elongation. nih.gov
2 3'-Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA), Anhydrous Acetonitrile Introduces the reactive phosphite (B83602) triester group at the 3'-position, creating the phosphoramidite monomer required for automated synthesis. nih.govclockss.org

Principles of Rational Design for Novel Nucleoside Analogues Based on this compound

This compound is a versatile scaffold for the rational design of novel nucleoside analogues due to the differential reactivity of its two halogen substituents. psu.edu The chlorine atom at the C6 position and the iodine atom at the C2 position can be selectively functionalized through distinct chemical reactions, allowing for the systematic and targeted synthesis of a diverse library of purine derivatives. nih.govnih.gov This strategic, site-specific modification is a cornerstone of structure-activity relationship (SAR) studies aimed at developing potent and selective ligands for various biological targets, including G-protein coupled receptors like adenosine receptors and enzymes. nih.govuga.edu

The primary principle guiding the derivatization of this scaffold is the orthogonal reactivity of the two carbon-halogen bonds.

C6-Position Chemistry : The C6-Cl bond is highly susceptible to nucleophilic aromatic substitution (SNAr). psu.edu This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Amination reactions are particularly common, enabling the synthesis of various N6-substituted adenosine analogues by reacting the purine core with primary or secondary amines. psu.eduresearchgate.net This pathway is fundamental for creating libraries of compounds to probe receptor binding pockets, as exemplified by the synthesis of A3 adenosine receptor agonists and antagonists. nih.govnih.gov

C2-Position Chemistry : The C2-I bond is less reactive towards nucleophiles but is an excellent handle for transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The Sonogashira coupling, which forms a carbon-carbon bond between the C2 position and a terminal alkyne, is frequently employed to introduce alkynyl, arylalkynyl, and other carbon-based substituents. nih.govnih.gov This modification is crucial for exploring specific hydrophobic and steric interactions within target proteins. Stille and Suzuki couplings can also be utilized at this position to introduce other functionalities. researchgate.net

The synthetic strategy often involves a stepwise approach. For instance, a Sonogashira coupling might first be performed at the C2 position on a protected 6-chloro-2-iodopurine intermediate. nih.gov Subsequently, the more labile C6-chloro group can be displaced by an amine to yield a 2,6-disubstituted purine nucleoside. psu.edunih.gov This sequential modification allows for precise control over the final structure of the analogue. This design principle has been successfully applied to generate potent inhibitors and receptor ligands by systematically varying the substituents at both positions to optimize biological activity and selectivity. psu.edunih.gov

The table below summarizes the key derivatization principles.

Table 2: Rational Design Principles for this compound Analogues

Position Halogen Primary Reaction Type Typical Reagents Resulting Analogues
C6 Chlorine (Cl) Nucleophilic Aromatic Substitution (SNAr) psu.edu Primary/secondary amines, alcohols, thiols psu.eduresearchgate.net N6-substituted adenosines, 6-alkoxy/thio-purines

Application in Enzyme Activity Modulation Studies

Analogues derived from this compound are instrumental in the investigation of purinergic signaling pathways, particularly through the modulation of enzymes such as ectonucleotidases. These enzymes play a crucial role in regulating the extracellular concentration of nucleotides and nucleosides, thereby influencing a variety of physiological processes.

Ecto-5'-nucleotidase (CD73) is an enzyme that hydrolyzes adenosine monophosphate (AMP) to adenosine, a key signaling molecule. In certain pathological conditions, such as cancer, the overexpression of CD73 leads to an immunosuppressive environment. Consequently, the development of potent and selective CD73 inhibitors is a significant area of research.

This compound is a key starting material for synthesizing such inhibitors. The synthetic strategy often involves the selective substitution of the chlorine atom at the C6 position. nih.gov For instance, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine can be used as a precursor to create a variety of 2,6-disubstituted purine derivatives. nih.govuni-bonn.de Nucleophilic substitution reactions with different amines at the C6 position, followed by modifications at the C2 position, yield a library of compounds that can be screened for their inhibitory activity against ecto-5'-nucleotidase. nih.govsemanticscholar.org

A general synthetic route involves:

Protection of the ribose hydroxyl groups, often by acetylation. nih.gov

Selective nucleophilic aromatic substitution (SNAr) at the C6 position with a chosen amine. nih.gov

Further functionalization at the C2 position, for example, through Sonogashira or Suzuki coupling reactions, after replacing the iodine atom. nih.gov

Deprotection of the ribose moiety to yield the final nucleoside analogue.

This modular approach allows for the systematic exploration of the chemical space around the purine scaffold to identify potent enzyme inhibitors.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically altering the substituents on the purine ring of analogues derived from this compound, researchers can elucidate the key molecular interactions between the inhibitor and the enzyme's active site.

For purine-based inhibitors, SAR investigations typically explore the impact of different functional groups at the C2 and C6 positions. nih.gov For example, in the development of antagonists for the A3 adenosine receptor, another important purinergic signaling protein, various amines were introduced at the C6 position and different arylalkynyl groups at the C2 position of the adenine (B156593) scaffold. nih.gov The binding affinities of these compounds were then determined through radioligand binding assays to establish a clear SAR. nih.gov

Key findings from such studies often reveal that the nature, size, and electronic properties of the substituents significantly influence the inhibitory activity. This information guides the rational design of second-generation inhibitors with improved pharmacological profiles.

Table 1: Illustrative SAR Data for Adenosine Receptor Ligands

CompoundN6-SubstituentC2-SubstituentBinding Affinity (Ki, nM)
1Cyclopentyl-H150
2Cyclopentyl-(Thien-2-yl)25
3Dicyclopropylmethyl-H98
4Dicyclopropylmethyl-(2-Chlorothien-5-yl)17.4

For a potential therapeutic agent, metabolic stability is a critical parameter. Purine nucleoside analogues are often subject to metabolic degradation by enzymes in the liver. Therefore, in vitro metabolic stability assays are essential in the early stages of drug development. nih.govnih.gov

These assays typically involve incubating the compound with liver microsomes (from various species, including human, mouse, and rat) which contain phase I (e.g., Cytochrome P450) and phase II (e.g., UGT) metabolic enzymes. nih.govnih.govresearchgate.net The percentage of the parent compound remaining over time is quantified using techniques like LC-MS/MS. A compound is generally considered sufficiently stable if a significant percentage (e.g., >50%) remains after a specific incubation period (e.g., 30 or 60 minutes). nih.gov

While specific data on derivatives of this compound is not detailed in the provided results, the general methodology is well-established for other purine nucleoside analogues. nih.govnih.govresearchgate.net For example, studies on antitrypanosomal nucleosides have shown that some analogues are stable in horse and bovine microsomes but susceptible to rapid degradation in mouse liver microsomes. nih.gov Such data is vital for selecting candidates for further in vivo evaluation. nih.gov

Table 2: Representative In Vitro Metabolic Stability Data

CompoundSpecies MicrosomeTime (min)% Parent Compound Remaining
Analogue AMouse155%
30<1%
60<1%
Analogue BHuman1595%
3088%
6075%

Nucleic Acid Recognition and Hybridization Investigations

The ability to create modified nucleosides from this compound has opened up new avenues in the field of nucleic acid chemistry. These artificial nucleobases can be incorporated into oligonucleotides to achieve novel functionalities, such as enhanced binding affinity and specific sequence recognition.

By converting this compound into a phosphoramidite building block, it can be incorporated into synthetic oligonucleotides using standard solid-phase synthesis. nih.gov A notable example is the synthesis of a 2,6-bis(3,5-dimethylpyrazol-1-yl)purine ribonucleoside from 2′,3′,5′-tri-O-acetyl-6-chloro-2-iodopurine riboside. nih.gov This was achieved by first treating the starting material with hydrazine hydrate to create a dihydrazinopurine intermediate, followed by reaction with 2,4-pentanedione. nih.gov

A more sophisticated application of these modified nucleosides is in the development of metal-ion-mediated base pairs. researchgate.net This strategy aims to replace the hydrogen bonds of a natural base pair with stronger and more specific coordination bonds to a central metal ion. researchgate.net Palladium(II) is a suitable metal for this purpose due to its square planar coordination geometry, which can be accommodated within a DNA double helix, and its affinity for nitrogen donor atoms found in nucleobases. rsc.orgacs.org

Research has shown that the artificial 2,6-bis(3,5-dimethylpyrazol-1-yl)purine ribonucleoside, when incorporated into an oligonucleotide, can form a stable ternary complex with a palladium(II) ion and a uracil (B121893) or thymine (B56734) base on an opposing strand. nih.gov The Pd(II) ion likely forms a tridentate chelate with the artificial nucleobase, with the fourth coordination site being occupied by the N3 of uridine (B1682114) or thymidine (B127349). nih.gov

This metal-mediated base pairing provides a mechanism for specific recognition. Circular dichroism (CD) spectroscopic studies have suggested that the Pd(II) chelate of the artificial nucleoside can specifically recognize thymine within a complementary DNA strand. nih.gov Furthermore, UV-melting experiments indicated that the duplex containing the artificial nucleoside opposite a thymidine had a melting temperature (Tm) that was 2-4°C higher than duplexes where thymidine was replaced by other bases, highlighting the stabilizing and selective nature of the metal-mediated interaction. nih.gov This approach offers a powerful tool for targeting specific nucleic acid sequences with high affinity and selectivity. acs.org

Impact of Analogues on Nucleic Acid Duplex Stability and Conformational Properties

This compound serves as a versatile precursor for the synthesis of modified nucleosides designed to investigate and manipulate the properties of nucleic acids. rsc.org Analogues derived from this compound have been instrumental in studying the stability and conformational dynamics of DNA and RNA duplexes. A notable strategy involves replacing the natural nucleobase with an artificial, metal-ion-chelating surrogate to introduce novel recognition and stability features into an oligonucleotide sequence. nih.gov

A key example is the synthesis of 2,6-bis(3,5-dimethylpyrazol-1-yl)purine riboside, which is prepared from 2′,3′,5′-tri-O-acetyl-6-chloro-2-iodopurine riboside. nih.govresearchgate.net This artificial nucleoside can be converted into a phosphoramidite building block and incorporated into a 2′-O-methyl-RNA oligomer. nih.gov The resulting modified oligonucleotide can then be hybridized with a complementary DNA strand.

Circular dichroism (CD) spectroscopic studies and melting temperature (Tm) measurements reveal the impact of this analogue on duplex stability, particularly in the presence of metal ions like palladium (Pd2+). nih.gov Research shows that the duplex formed between the modified 2'-O-methyl-RNA oligomer and a DNA strand is stabilized in the presence of Pd2+. nih.govresearchgate.net Specifically, a duplex containing a thymidine base opposite the artificial nucleoside proved to be more resistant to thermal denaturation when Pd2+ was present, compared to a duplex with 2'-deoxycytidine (B1670253) at the same position. nih.gov

Table 1: Effect of an Artificial Nucleoside Analogue on the Melting Temperature (Tm) of a 2'-O-methyl-RNA/DNA Heteroduplex

Data shows the melting temperature of duplexes formed between a modified 2'-O-methyl-RNA oligonucleotide (containing a 2,6-bis(3,5-dimethylpyrazol-1-yl)purine riboside analogue) and a complementary DNA strand with varying opposite bases, in the presence and absence of Pd2+.

Opposite Base in DNA StrandConditionMelting Temperature (Tm)Change in Tm with Pd2+
Thymidine (T)Without Pd2+45.0 °C+ 4.0 °C
With Pd2+49.0 °C
2'-Deoxycytidine (dC)Without Pd2+43.5 °C+ 1.5 °C
With Pd2+45.0 °C
Based on data from CD spectroscopic studies on oligonucleotide hybridization. nih.govresearchgate.net

Furthermore, the introduction of bulky halogen atoms into the purine ring system can significantly influence the conformational properties of the nucleoside itself. Conformational analysis using 1H NMR and Nuclear Overhauser Effect (NOE) experiments on related 3-deaza-3-halopurine ribonucleosides has shown that incorporating chloro, bromo, or iodo atoms forces the glycosyl torsion angle to be fixed in the anti region. acs.org This conformational restriction is a critical factor in molecular recognition and interaction with enzymes and receptors, without abnormally affecting the sugar puckering. acs.org

Contributions to Cellular Metabolism Research as Probes or Tools (e.g., ATP metabolism)

Analogues derived from this compound are valuable tools for probing cellular metabolism, particularly pathways involving adenosine triphosphate (ATP). semanticscholar.orgugent.be Given ATP's central role as an energy currency and a substrate in myriad signaling pathways, chemical probes that mimic its structure are essential for research. ugent.be

Derivatives of this compound have been instrumental in the synthesis of photoclickable forms of ATP. targetmol.com These specialized analogues are designed to be incorporated into biological systems and then covalently cross-linked to interacting proteins upon photoactivation, allowing for the identification and study of ATP-binding proteins and their roles in cellular processes. targetmol.comnih.gov

In addition to their use in creating ATP probes, these analogues serve as precursors for synthesizing enzyme inhibitors that can dissect metabolic pathways. A prominent example is the development of inhibitors for phosphoglycerate kinase (PGK), a crucial enzyme in the glycolytic pathway responsible for ATP generation. psu.edu Researchers have synthesized N6,N2-disubstituted adenosine analogues starting from 6-chloro-2-iodopurine 9-riboside. psu.edu These compounds were tested for their ability to inhibit Trypanosoma brucei PGK, an important drug target. The studies found that specific substitutions at the N6 and N2 positions could significantly improve inhibitory activity compared to adenosine, providing tools to study the enzyme's function and selectivity. psu.edu

Table 2: Inhibition of Trypanosoma brucei Phosphoglycerate Kinase (PGK) by Adenosine Analogues

Data shows the half-maximal inhibitory concentration (IC50) for various adenosine analogues against T. brucei PGK, demonstrating the impact of substitutions derived from the this compound scaffold.

CompoundDescriptionIC50 (µM)
AdenosineNatural Ligand> 3000
2-Amino-N6-[2''-(p-hydroxyphenyl)ethyl]-adenosineN6-substituted analogue130
2-[[2''-(p-Hydroxyphenyl)ethyl]amino]adenosineN2-substituted analogue500
N6-(2''-phenylethyl)-2-[(2''-phenylethyl)amino]adenosineN6,N2-disubstituted analogue30
Based on data from studies of adenosine analogues as inhibitors of Trypanosoma brucei Phosphoglycerate Kinase. psu.edu

Advanced Spectroscopic and Biophysical Characterization of Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogues and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized purine (B94841) nucleosides and their analogues. nih.gov Techniques such as 1H and 13C NMR provide fundamental information about the chemical environment of protons and carbons, respectively, allowing for the verification of the core purine and ribose structures.

For complex derivatives, two-dimensional (2D) NMR experiments are employed to establish connectivity and spatial relationships.

COSY (Correlation Spectroscopy) helps in identifying spin-coupled protons, which is crucial for assigning signals within the ribose sugar moiety. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it reveals long-range couplings between protons and carbons (typically 2-3 bonds). This technique was instrumental in confirming the regioselectivity of the iodination at the C2 position of the 6-chloropurine (B14466) core during the synthesis of its precursor, 6-chloro-2-iodopurine (B104377). researchgate.net By observing correlations between specific purine protons (e.g., H8) and nearby carbons (e.g., C2, C4, C5, C6), the precise location of substituents can be unequivocally determined. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) can elucidate the anomerism of the glycosidic linkage (α or β) by detecting through-space interactions between the anomeric proton (H1') of the ribose and protons on the purine base. nih.gov

Table 1: Representative NMR Techniques for Structural Elucidation

NMR ExperimentPrimary Information ObtainedApplication for 6-Chloro-2-iodopurine riboside
1H NMRChemical environment and number of different protons.Confirms presence of ribose and purine protons (e.g., H8, H1').
13C NMRChemical environment and number of different carbons.Confirms carbon skeleton of the purine and ribose rings.
COSYShows proton-proton (J-coupling) correlations.Assigns proton signals within the ribose ring system.
HMBCShows long-range proton-carbon correlations.Confirms the C2 and C6 substitution pattern on the purine ring. researchgate.net
NOESYShows through-space proton-proton correlations.Determines the β-configuration of the glycosidic bond. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation of Synthesized Compounds

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of synthesized compounds like this compound and to assess their purity. nih.gov Various ionization techniques can be employed, each offering specific advantages for the analysis of nucleosides.

Commonly used "soft" ionization methods such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are ideal for preventing the fragmentation of the parent molecule, allowing for the clear observation of the molecular ion peak. researchgate.netacs.org For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition of the molecule with high confidence. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination that first separates the synthesized compound from any impurities or starting materials before detection by the mass spectrometer, thereby simultaneously confirming molecular weight and purity. youtube.comshimadzu.co.uk

Table 2: Molecular Identity of this compound

PropertyValueSource
Compound Name6-Chloro-2-iodopurine-9-riboside medchemexpress.com
Molecular FormulaC₁₀H₁₀ClIN₄O₄ myskinrecipes.com
Molecular Weight (g/mol)412.57 myskinrecipes.com
Expected [M+H]+ Ion (m/z)~413.58Calculated

Circular Dichroism (CD) Spectroscopy for Conformational Analysis and Ligand-Nucleic Acid Interaction Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the chiral structure of biomolecules. nih.gov This technique is widely used to study the secondary structure of nucleic acids and to monitor conformational changes that occur upon ligand binding. nih.govresearchgate.net

Native, right-handed B-form DNA typically exhibits a characteristic CD spectrum with a positive band around 275-280 nm and a negative band around 245-250 nm. nih.gov The A-form, which is shorter and wider, shows a dominant positive peak near 260 nm and a strong negative peak around 210 nm. nih.gov The left-handed Z-form has a nearly inverted spectrum compared to the B-form, with a negative band near 290 nm and a positive band at 260 nm. nih.govbohrium.com

When a small molecule like this compound binds to DNA, it can induce changes in the DNA's CD spectrum. researchgate.net

Intercalation: The insertion of the purine moiety between DNA base pairs often leads to an increase in the intensity of the positive band and a red shift, reflecting a stabilization and unwinding of the helix.

Groove Binding: Binding within the major or minor groove typically causes smaller perturbations to the DNA's CD spectrum.

Induced CD Signal: If the ligand itself is achiral or its electronic transitions are in a different region, a new CD signal can appear in the absorption region of the ligand upon binding. This "induced CD" arises from the ligand being held in a fixed, chiral environment by the DNA, and it serves as direct evidence of the interaction. springernature.com

Therefore, CD titration experiments, where the spectrum of DNA is monitored upon incremental addition of this compound, can reveal the binding mode and probe for induced conformational changes in the nucleic acid target. nih.govresearchgate.net

Table 3: Characteristic CD Spectral Features of DNA Conformations

DNA ConformationPositive Band (approx. nm)Negative Band (approx. nm)
B-Form~275~245
A-Form~260~210
Z-Form~260~290

UV-Melting Analysis for Determining Nucleic Acid Hybridization Thermodynamics

UV-melting analysis is a classic biophysical technique used to determine the thermal stability of double-stranded (ds) nucleic acids. nih.govspringernature.com The method relies on the hyperchromic effect: the UV absorbance of DNA at 260 nm is lower in its double-stranded form than in its single-stranded (ss) form due to base stacking interactions in the duplex. jascoinc.com

By monitoring the absorbance at 260 nm while slowly increasing the temperature, a cooperative melting transition is observed as the dsDNA denatures into ssDNA. thermofisher.com The temperature at which 50% of the DNA is denatured is defined as the melting temperature (Tm). jascoinc.com The Tm is a direct measure of the stability of the duplex.

The binding of a ligand that stabilizes the double helix, such as an intercalator or a groove binder, will require more thermal energy to denature the DNA. This results in an increase in the melting temperature (a positive ΔTm). nih.govnih.gov By measuring the Tm of a DNA duplex in the absence and presence of various concentrations of this compound, one can quantify the extent of stabilization it provides. nih.gov These data can be further analyzed to derive key thermodynamic parameters of the binding interaction, such as the binding constant (Ka). nih.govnih.gov

Table 4: Hypothetical UV-Melting Data for Ligand-DNA Interaction

SampleMelting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
DNA Duplex Alone72.5N/A
DNA + this compound78.0+5.5

Other Biophysical Techniques Employed in Ligand-Target Interaction Analysis

While the aforementioned techniques provide a wealth of information, a comprehensive understanding of ligand-target interactions often requires a multi-faceted approach utilizing additional biophysical methods. nih.govresearchgate.net

X-ray Crystallography: This technique can provide an atomic-resolution three-dimensional structure of the ligand-nucleic acid complex. While challenging, success yields unparalleled detail about the precise binding mode, orientation, and specific contacts (e.g., hydrogen bonds) between the ligand and its target. nih.govacs.orgcam.ac.uk The crystal structure of the 6-chloro-2-iodopurine precursor has been determined, demonstrating the feasibility of this approach for this class of compounds. researchgate.net

Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.comharvard.edu A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction without the need for labels or modifications. wikipedia.org This provides a complete thermodynamic profile of the binding process. uri.edunih.gov

Fluorescence Spectroscopy: This method can be used if the ligand is intrinsically fluorescent or through competition assays with fluorescent DNA probes like ethidium (B1194527) bromide. Quenching or enhancement of fluorescence upon binding can be used to calculate binding affinities.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for studying binding kinetics. By immobilizing the DNA target on a sensor surface and flowing the ligand over it, one can determine both the on-rate (ka) and off-rate (kd) of the interaction, in addition to the equilibrium binding constant (KD). frontiersin.org

Combining data from these complementary techniques allows for a robust and detailed characterization of the molecular interactions between this compound and its biological targets.

Compound Name Reference Table

Future Research Directions and Translational Outlook in Nucleoside Chemistry

Exploration of Novel Derivatization Pathways and Functional Group Introductions

The distinct reactivity of the C6-Cl and C2-I bonds in 6-Chloro-2-iodopurine (B104377) riboside presents a significant opportunity for selective and sequential functionalization. Future research will focus on exploiting this differential reactivity to create diverse libraries of purine (B94841) nucleoside analogues. The C-I bond is generally more reactive than the C-Cl bond, particularly in metal-catalyzed cross-coupling reactions, allowing for a regioselective approach to derivatization.

Key research avenues include:

Selective Cross-Coupling Reactions: The 6-iodo compounds have been shown to be efficient substrates for various cross-coupling reactions. nih.gov Future work will systematically explore Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions at the C2 position, followed by subsequent modifications at the C6 position. This sequential approach allows for the precise introduction of a wide array of carbon, nitrogen, and oxygen-based functional groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the purine ring facilitates SNAr reactions. While the C6-Cl bond is susceptible to displacement by nucleophiles, the C2-I bond can also participate under specific conditions. nih.govbyu.edu A deeper exploration of reaction conditions (e.g., temperature, solvent, base) will enable the selective introduction of amines, thiols, and alkoxides at either position, creating novel 2,6-disubstituted purine ribosides. For instance, SNAr iodination of 6-chloropurine (B14466) nucleosides can be achieved at temperatures below -40°C. nih.gov

Direct C-H Functionalization: Emerging techniques in direct C-H activation could provide novel pathways to functionalize the purine core, potentially at the C8 position, adding another layer of structural diversity to the derivatives of 6-Chloro-2-iodopurine riboside.

These explorations will generate a wide range of novel compounds with potentially unique biological activities.

Reaction Type Target Position Potential Reagents/Catalysts Introduced Functional Group
Suzuki-Miyaura CouplingC2 (initially), C6Boronic acids/esters, Palladium catalystAryl, Heteroaryl, Alkyl
Sonogashira CouplingC2 (initially), C6Terminal alkynes, Palladium/Copper catalystAlkynyl
Buchwald-Hartwig AminationC2, C6Amines, Palladium catalystPrimary/Secondary Amines
Nucleophilic Aromatic SubstitutionC6, C2Amines, Thiols, AlkoxidesAmino, Thioether, Ether

Development of Advanced Analytical and Characterization Techniques for Complex Nucleoside Analogues

The synthesis of increasingly complex derivatives from this compound necessitates the parallel development of sophisticated analytical techniques for their unambiguous characterization. While standard methods like NMR and mass spectrometry are foundational, the structural complexity of novel analogues requires more advanced approaches.

Future developments in this area will likely include:

Advanced NMR Spectroscopy: Two-dimensional techniques such as HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the regioselectivity of substitutions on the purine ring. researchgate.netresearchgate.net Future research will increasingly rely on more sensitive, higher-field NMR instruments and potentially utilize 15N and 19F NMR (for fluorinated analogues) to provide deeper structural insights.

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are essential for confirming molecular weights and obtaining fragmentation patterns that help elucidate the structure of complex derivatives.

Isotope-Coded Derivatization (ICD): For quantitative analysis in biological systems, ICD strategies can be developed. researchgate.net By synthesizing derivatives of this compound with stable isotopes (e.g., 13C, 15N), these can be used as internal standards to accurately quantify their non-labeled counterparts in complex biological matrices. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of crystalline compounds. researchgate.netresearchgate.net Establishing crystallographic data for key intermediates and final products is essential for validating synthetic pathways and understanding structure-activity relationships at the molecular level. researchgate.netresearchgate.net

Expansion of Biochemical Tool Applications Beyond Current Scopes

Derivatives of this compound hold significant promise as specialized biochemical tools to probe biological systems. Their ability to be systematically modified allows for the creation of tailored molecules for specific research applications.

Potential future applications include:

Kinase Inhibitor Scaffolds: The 2,6,9-trisubstituted purine scaffold is a well-established framework for potent inhibitors of cyclin-dependent kinases (CDKs). researchgate.netresearchgate.net By using this compound as a starting point, novel libraries of inhibitors can be synthesized and screened against a wide range of kinases to identify selective probes for studying cell signaling pathways.

Probes for Nucleoside Transporters and Metabolizing Enzymes: By attaching fluorescent tags or affinity labels to derivatives of this compound, researchers can create probes to study the activity and localization of nucleoside transporters and enzymes involved in nucleoside metabolism.

Precursors for Prodrugs: The development of nucleoside analogues is crucial for chemotherapy. nih.gov Prodrug strategies, such as the ProTide approach, are used to improve the delivery and activation of nucleoside-based drugs. nih.gov The hydroxyl groups on the ribose moiety of this compound offer sites for modification to create prodrugs with enhanced cellular uptake and targeted release mechanisms.

Integration of this compound Derivatives into Oligonucleotide Therapeutics Research (as scaffolds for modified nucleic acids)

Oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), rely heavily on chemical modifications to improve their stability, binding affinity, and pharmacokinetic properties. nih.gov this compound serves as an excellent starting material for creating novel modified nucleosides for incorporation into these therapeutic oligonucleotides.

Key research directions are:

Synthesis of Modified Phosphoramidites: The primary goal is to convert derivatives of this compound into phosphoramidite (B1245037) building blocks suitable for automated oligonucleotide synthesis. This involves derivatization at the C2 and C6 positions followed by protection of the ribose hydroxyls and phosphitylation.

Enhancing Binding Affinity and Specificity: Introducing functional groups at the C2 position can modulate the hydrogen-bonding properties of the nucleobase. For example, converting the 2-iodo group to a 2-amino group would create a 2,6-diaminopurine (B158960) derivative. When incorporated into an oligonucleotide, this analogue can form three hydrogen bonds with a complementary uridine (B1682114) or thymidine (B127349), thereby increasing the thermal stability (melting temperature, Tm) of the duplex. nih.gov

Modulating Nuclease Resistance: Modifications on the purine base can influence the susceptibility of the oligonucleotide to degradation by cellular nucleases. The impact of various C2 and C6 substituents on nuclease resistance will be a critical area of investigation.

Creating Functionalized Oligonucleotides: Derivatives can be designed to carry specific functionalities, such as cross-linking agents or fluorescent probes, into the oligonucleotide sequence, allowing for advanced studies of nucleic acid interactions and function.

Modification Strategy Target Property Example Derivative Anticipated Outcome
C2-NH2 substitutionEnhanced Binding Affinity2-Amino-6-chloropurine ribosideIncreased duplex stability (Tm) with U/T bases
C6-Aryl substitutionSteric/Stacking Effects6-(Phenyl)-2-iodopurine ribosideAltered duplex conformation and nuclease resistance
Ribose Modification (e.g., 2'-O-Methyl)Nuclease Resistance & Affinity2'-O-Methyl-6-chloro-2-iodopurine ribosideIncreased stability in biological fluids

Application of Computational Chemistry Approaches for Rational Design and Prediction of Analogue Behavior

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. mdpi.com Applying these methods to this compound can guide the synthesis of analogues with a higher probability of desired biological activity.

Future computational efforts will focus on:

Structure-Based Drug Design: For target enzymes with known three-dimensional structures (e.g., kinases, polymerases), molecular docking simulations can be used to predict the binding modes and affinities of virtual libraries of this compound derivatives. This allows for the prioritization of synthetic targets that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues has been synthesized and tested, QSAR models can be developed to correlate specific physicochemical properties (e.g., size, electronics, hydrophobicity) of the substituents at the C2 and C6 positions with their observed biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of novel derivatives. This early-stage computational screening helps to eliminate compounds with unfavorable pharmacokinetic or safety profiles, saving significant time and resources. nih.gov

By integrating these computational approaches, the design-synthesize-test cycle can be made more efficient and focused, leading to the more rapid development of promising lead compounds derived from this compound.

Q & A

Basic: What are the established synthetic routes for 6-chloro-2-iodopurine riboside, and what are their efficiency metrics?

Answer:
The synthesis of halogenated purine ribosides, including this compound, typically involves nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, alkylation procedures using intermediates like 2'-O-methylriboside-3'-O-phosphoramidites have been adapted to introduce halogens at specific positions . Efficiency metrics (e.g., yield, purity) depend on reaction conditions:

  • Temperature optimization : Lower temperatures (0–4°C) reduce side reactions in halogenation steps.
  • Catalyst selection : Palladium catalysts improve regioselectivity in iodination .
  • Purification : Reverse-phase HPLC or silica gel chromatography is critical for isolating high-purity products. Reported yields range from 40–65% for iodinated derivatives .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:
Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substitution patterns (e.g., chlorine/iodine positions) via chemical shifts and coupling constants.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
  • X-ray crystallography : Resolves crystal packing and halogen-bonding interactions, critical for understanding stability .
  • UV-Vis spectroscopy : Detects electronic transitions influenced by heavy-atom effects (iodine’s spin-orbit coupling) .

Advanced: What computational strategies are effective for modeling halogen bonding in this compound?

Answer:
Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) predicts halogen-bond strengths and geometries. Key steps:

  • Basis set selection : Use def2-TZVP for iodine due to its large atomic radius.
  • Solvent modeling : Include implicit solvation (e.g., PCM model) to simulate aqueous environments .
  • Non-covalent interaction (NCI) analysis : Visualizes halogen-bonding networks in crystal structures .
    Validation : Compare computed bond lengths/angles with X-ray data to refine force fields .

Advanced: How can contradictory data on the stability of halogenated purine ribosides be resolved?

Answer:
Contradictions often arise from varying experimental conditions:

  • pH sensitivity : Stability of this compound decreases above pH 7 due to hydrolysis; use buffered solutions (pH 4–6) for storage .
  • Light exposure : Iodine’s photolability necessitates dark storage at –20°C .
  • Analytical calibration : Standardize HPLC protocols (e.g., C18 columns, acetonitrile/water gradients) to ensure reproducibility .
    Mitigation : Report detailed experimental parameters (e.g., solvent, temperature) and validate degradation kinetics via Arrhenius plots.

Basic: What biological systems are most relevant for studying this compound’s activity?

Answer:
Prioritize systems where halogenated nucleosides exhibit known interactions:

  • Enzyme inhibition assays : Test against purine nucleoside phosphorylase (PNP) or adenosine deaminase (ADA) using UV-based kinetic assays .
  • Cell culture models : Use cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects via MTT assays.
  • Microbial systems : Assess antibacterial activity in E. coli strains deficient in nucleoside salvage pathways .

Advanced: What strategies optimize the regioselectivity of iodine substitution in purine ribosides?

Answer:
Regioselectivity challenges in iodination can be addressed via:

  • Directed ortho-metalation : Use temporary protecting groups (e.g., TMS) to block undesired positions .
  • Microwave-assisted synthesis : Enhances reaction control, reducing byproduct formation .
  • Halogen exchange : Start with brominated precursors (e.g., 6-chloro-2-bromopurine riboside) for easier substitution via Finkelstein reactions .

Basic: How do researchers ensure reproducibility in synthesizing this compound?

Answer:
Critical reproducibility factors:

  • Batch consistency : Use HPLC-qualified starting materials (e.g., ≥95% purity).
  • Reaction monitoring : Track progress via TLC or in-situ IR spectroscopy.
  • Data reporting : Document all parameters (e.g., stoichiometry, solvent ratios) in line with guidelines from authoritative sources like IUPAC .

Advanced: What are the limitations of current toxicity studies on halogenated purine ribosides?

Answer:
Key limitations include:

  • Model organism bias : Most data derive from rodent studies; human cell models are underrepresented .
  • Long-term effects : Few studies assess chronic exposure or metabolite accumulation.
  • Mitochondrial toxicity : Opaque reporting on NAD+ depletion (a concern with halogenated analogs) .
    Recommendation : Adopt OECD guidelines for in vitro/in vivo testing and prioritize metabolomics profiling .

Basic: What analytical techniques distinguish this compound from its structural analogs?

Answer:

  • LC-MS/MS : Differentiates analogs via retention times and fragmentation patterns (e.g., m/z 353 for [M+H]+^+).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity differences to target proteins .
  • Raman spectroscopy : Detects halogen-specific vibrational modes (e.g., iodine’s ~180 cm1^{-1} peak) .

Advanced: How can researchers address gaps in the mechanistic understanding of this compound’s metabolic pathways?

Answer:
Integrate multi-omics approaches:

  • Metabolomics : Use 13^{13}C-labeled riboside to trace incorporation into NAD+ or ATP pools .
  • Proteomics : Identify enzymes interacting with the compound via affinity pull-down assays .
  • CRISPR screening : Knock out candidate genes (e.g., NT5C2) to pinpoint metabolic bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.